molecular formula C20H27BrN2O2 B11385664 2-(5-Bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(5-Bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11385664
M. Wt: 407.3 g/mol
InChI Key: XKCGHWQWXOFPMY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound featuring a unique tricyclic structure. This compound is characterized by the presence of a bromine atom, a methoxy group, and a diazatricyclodecane core. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, including bromination, methoxylation, and cyclization reactions. The process begins with the bromination of a suitable precursor, followed by the introduction of a methoxy group under controlled conditions. The final step involves the formation of the diazatricyclodecane core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxyphenyl derivatives: Compounds with similar bromine and methoxy substitutions.

    Diazatricyclodecane analogs: Compounds with similar tricyclic core structures.

Uniqueness

The uniqueness of 2-(5-Bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C20H27BrN2O2/c1-4-5-8-20-12-22-10-19(2,18(20)24)11-23(13-20)17(22)15-9-14(21)6-7-16(15)25-3/h6-7,9,17H,4-5,8,10-13H2,1-3H3

InChI Key

XKCGHWQWXOFPMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OC)C

Origin of Product

United States

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